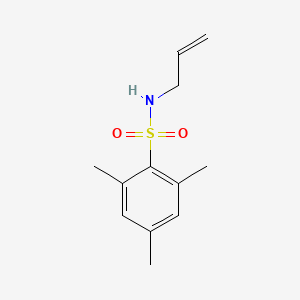![molecular formula C8H6BrFO2 B3150782 6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine CAS No. 69464-29-5](/img/structure/B3150782.png)
6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine
Vue d'ensemble
Description
6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Its molecular formula is C8H6BrFO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxine core with bromine and fluorine substituents at the 6 and 7 positions, respectively . The molecule has a molar mass of 233.03 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C8H6BrFO2), molar mass (233.03), and its use as a biochemical reagent .Applications De Recherche Scientifique
Synthesis of Fluorinated Derivatives
The synthesis of fluorinated derivatives of benzo[a]pyrene, including compounds related to 6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine, has been explored through hydroxyl-directed regioselective functionalization. This process involves bromination and subsequent functional group manipulations to introduce fluorine atoms, highlighting a method to synthesize complex fluorinated structures potentially useful in various research applications (Zajc, 1999).
Crystal Structure and Inhibition Studies
N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine compounds have been designed, synthesized, and their structures confirmed through X-ray diffraction. These compounds exhibit anti-inflammatory properties by inhibiting the sPLA2 enzyme, showcasing a potential research application in studying inflammation and related pathologies (Hema et al., 2020).
Chemical Synthesis and Modification
Novel Synthesis Approaches
A study detailed the synthesis of threo and erythro isomers of a compound similar to 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, highlighting synthetic strategies for obtaining complex dioxine derivatives (Straniero et al., 2023).
Process Development for Kinase Inhibitors
Research on benzoxazepine-containing kinase inhibitors involves the synthesis of 7-bromobenzoxazepine, a compound structurally related to this compound. This work highlights the scalable synthesis and potential application in the development of kinase inhibitors, which are crucial in cancer research and therapy (Naganathan et al., 2015).
Computational Studies and Biological Activities
QSAR Studies and Kinase Inhibition
A study focused on novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives as B-Raf kinase inhibitors, employing QSAR models to predict their biological activity. This research demonstrates the application of computational tools in designing compounds with potential therapeutic benefits (Yang et al., 2012).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of tri-fluorinated chalcones based on 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one for their antibacterial and antifungal properties showcase the potential of fluorinated dioxine derivatives in developing new antimicrobial agents (Shinde et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-7-fluoro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWXQRYGEVQHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B3150704.png)





![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3150731.png)




![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)

